Anorthite

Description

Properties

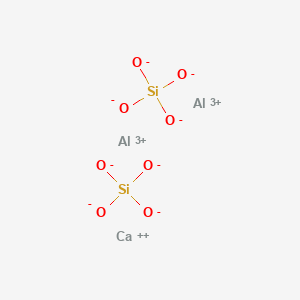

CAS No. |

1302-54-1 |

|---|---|

Molecular Formula |

Al2CaO8Si2 |

Molecular Weight |

278.21 g/mol |

IUPAC Name |

dialuminum;calcium;disilicate |

InChI |

InChI=1S/2Al.Ca.2O4Si/c;;;2*1-5(2,3)4/q2*+3;+2;2*-4 |

SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Ca+2] |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Ca+2] |

Synonyms |

anorthite |

Origin of Product |

United States |

Foundational & Exploratory

anorthite chemical formula and composition CaAl₂Si₂O₈

An in-depth guide to the mineral anorthite (CaAl₂Si₂O₈), this document details its chemical composition, crystal structure, and its role as a key end-member of the plagioclase feldspar (B12085585) solid solution series. The guide is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this calcium aluminosilicate.

Chemical and Physical Properties of this compound

This compound is the calcium-rich end-member of the plagioclase feldspar mineral series, with the ideal chemical formula CaAl₂Si₂O₈.[1][2] It is a tectosilicate, belonging to the feldspar group, which is characterized by a three-dimensional framework of linked silica-oxygen tetrahedra.[1][3] In this structure, aluminum atoms substitute for silicon atoms.[3] The mineral was first described in 1823 by Gustav Rose, who named it from the Greek words for "not straight," alluding to its oblique cleavage angles.[1][4]

Pure this compound is rare on Earth, with natural specimens typically containing some sodium substituting for calcium.[2][3] Compositions with over 90% of the this compound end-member are referred to as this compound.[2] It is a primary constituent of mafic igneous rocks like gabbro and basalt and is also found in contact metamorphic zones.[1][2] Notably, this compound is a significant component of the lunar highlands.[2][3]

This compound has a Mohs hardness of 6 to 6.5 and a specific gravity ranging from 2.74 to 2.76.[1][5] It exhibits a vitreous luster and can be colorless, white, or grayish.[1]

Compositional Data

The chemical composition of this compound can be expressed in terms of both its elemental and oxide makeup. The ideal theoretical compositions are presented below.

Table 1: Elemental and Oxide Composition of this compound (CaAl₂Si₂O₈)

| Constituent | Element | Weight % | Oxide | Weight % |

| Calcium | Ca | 14.41% | CaO | 20.16% |

| Aluminum | Al | 19.40% | Al₂O₃ | 36.65% |

| Silicon | Si | 20.20% | SiO₂ | 43.19% |

| Oxygen | O | 46.00% | ||

| Total | 100.00% | 100.00% |

Data sourced from multiple references providing theoretical values.[4][5][6]

In natural samples, minor substitution of sodium for calcium is common.[1] The composition of plagioclase feldspars is often denoted by the percentage of this compound (An) and albite (Ab).[7][8]

Crystallographic Data

This compound crystallizes in the triclinic system, which is characterized by low symmetry.[1] The ordering of aluminum and silicon atoms within the tetrahedral sites contributes to this low symmetry.[1]

Table 2: Crystallographic Properties of this compound

| Property | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Parameters | a ≈ 8.18 Å, b ≈ 12.87 Å, c ≈ 14.17 Å |

| α ≈ 93.17°, β ≈ 115.85°, γ ≈ 91.22° | |

| Formula Units (Z) | 8 |

Data sourced from multiple references.[1][2][5]

Plagioclase Solid Solution Series

This compound (CaAl₂Si₂O₈) and albite (NaAlSi₃O₈) are the two end-members of the plagioclase solid solution series.[9] In this series, sodium and calcium atoms can substitute for one another within the crystal lattice, creating a continuous range of compositions.[9] To maintain charge balance when a Ca²⁺ ion replaces a Na⁺ ion, an Al³⁺ ion simultaneously replaces a Si⁴⁺ ion.[10]

Caption: Plagioclase solid solution series from albite to this compound.

Experimental Protocols

The synthesis and characterization of this compound are crucial for materials science and geological studies. Below are detailed methodologies for its preparation and analysis.

Synthesis of this compound via Solid-State Reaction

This protocol describes a common method for synthesizing polycrystalline this compound from oxide precursors.[11][12]

-

Precursor Preparation: Stoichiometric amounts of high-purity calcium oxide (CaO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂) powders are weighed to match the 1:1:2 molar ratio of CaAl₂Si₂O₈.[1][11]

-

Milling: The oxide powders are intimately mixed and homogenized. This is typically achieved by ball-milling for several hours to ensure a uniform distribution of reactants.[1]

-

Calcination: The milled powder mixture is placed in an alumina (B75360) crucible and heated in a high-temperature furnace. The temperature is ramped up to over 1400°C and held for several hours to facilitate the solid-state reaction and formation of the this compound phase.[1]

-

Cooling and Characterization: The furnace is cooled, and the resulting material is collected. The product is then analyzed to confirm the presence and purity of the this compound phase.

Advanced methods such as spark plasma sintering can be used to produce dense this compound ceramics at lower temperatures and shorter durations.[1]

Characterization of this compound

1. X-Ray Diffraction (XRD) Analysis

XRD is a primary technique for phase identification and crystallographic analysis of this compound.[11]

-

Sample Preparation: A small amount of the synthesized or natural this compound powder is finely ground to ensure random crystal orientation. The powder is then mounted onto a sample holder.

-

Instrument Setup: A powder X-ray diffractometer is used, typically with a copper (Cu Kα) X-ray source. The instrument is configured to scan over a specific range of 2θ angles (e.g., 10° to 80°).

-

Data Collection: The sample is irradiated with X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are compared to a standard reference pattern for this compound from a database like the Inorganic Crystal Structure Database (ICSD) to confirm the phase identity.[11][13] The sharpness and shape of the peaks can also provide information about crystallinity and crystallite size.

2. Electron Probe Microanalysis (EPMA)

EPMA is used to determine the precise elemental composition of this compound at the micro-scale.[14][15]

-

Sample Preparation: A thin, polished section of the this compound-containing material is prepared and coated with a thin layer of carbon to make it conductive.

-

Instrument Setup: An electron microprobe is used, which focuses a high-energy beam of electrons onto the sample surface. The instrument is equipped with wavelength-dispersive spectrometers (WDS) calibrated for the elements of interest (Ca, Al, Si, Na, K).

-

Data Collection: The electron beam is rastered across a selected area of the sample or focused on specific points.[15] The interaction of the electron beam with the sample generates characteristic X-rays for each element present. The WDS system measures the intensity of these X-rays.

-

Data Analysis: The measured X-ray intensities are compared to those obtained from standard materials of known composition.[15] A matrix correction procedure (e.g., ZAF or φ(ρz)) is applied to the raw data to account for atomic number, absorption, and fluorescence effects, yielding quantitative elemental concentrations.[16] This allows for the precise determination of the this compound's stoichiometry and the quantification of any elemental substitutions.[14]

Caption: Experimental workflow for this compound synthesis and characterization.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 4. mindat.org [mindat.org]

- 5. handbookofmineralogy.org [handbookofmineralogy.org]

- 6. This compound Mineral Data [webmineral.com]

- 7. mindat.org [mindat.org]

- 8. Mineral Database - Mineralogy of Wales | Museum Wales [museum.wales]

- 9. Plagioclase - Wikipedia [en.wikipedia.org]

- 10. ALEX STREKEISEN-Plagioclase- [alexstrekeisen.it]

- 11. trace.tennessee.edu [trace.tennessee.edu]

- 12. "Synthesis and Consolidation of the Aluminosilicate Mineral this compound" by Lauren E. Eccles [trace.tennessee.edu]

- 13. Proc. IODP, 324, Site U1347 [publications.iodp.org]

- 14. researchgate.net [researchgate.net]

- 15. minsocam.org [minsocam.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure of Anorthite and its P-1 Space Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anorthite, the calcium end-member of the plagioclase feldspar (B12085585) solid solution series, is a tectosilicate mineral with the chemical formula CaAl₂Si₂O₈.[1][2][3] It is a significant rock-forming mineral found in mafic igneous and metamorphic rocks.[1][4] The crystal structure of this compound is of particular interest due to its complexity and the ordering of silicon and aluminum atoms within its framework. This guide provides a detailed technical overview of the this compound crystal structure, with a specific focus on its characterization within the P-1 space group.

This compound crystallizes in the triclinic crystal system, which is characterized by the lowest symmetry of all crystal systems.[1][2][4] Its space group is P-1, the most common space group for triclinic minerals.[1][5][6][7] This low symmetry arises from the ordered distribution of aluminum and silicon atoms in the tetrahedral sites of the aluminosilicate (B74896) framework.[6]

Crystal Structure of this compound

The fundamental building block of the this compound structure is a three-dimensional framework of interconnected (Si,Al)O₄ tetrahedra.[2] In this framework, silicon and aluminum atoms occupy the centers of the tetrahedra, with oxygen atoms at the vertices. To maintain charge neutrality, for every two Al³⁺ ions that substitute for Si⁴⁺, one Ca²⁺ ion is incorporated into the interstitial voids within the framework.

A key feature of the this compound structure is the high degree of ordering of Si and Al atoms in the tetrahedral sites. This ordering leads to a primitive unit cell (P-1) rather than a body-centered (I-1) or face-centered (C-1) cell, which are observed in other plagioclase feldspars with higher sodium content and consequently less Si/Al ordering.

Data Presentation: Crystallographic Data for this compound

The following tables summarize the key crystallographic data for this compound.

Table 1: Unit Cell Parameters for this compound

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1][2][4] |

| Space Group | P-1 | [1][5][6] |

| a | 8.173 - 8.177 Å | [5] |

| b | 12.869 - 12.877 Å | [5] |

| c | 14.165 - 14.169 Å | [5] |

| α | 93.113° - 93.17° | [1][5] |

| β | 115.85° - 115.913° | [1][5] |

| γ | 91.22° - 91.261° | [5] |

| Cell Volume | ~1338 ų | [6] |

| Z (Formula units per unit cell) | 8 | [1] |

Table 2: Atomic Coordinates for this compound (Example Data)

Due to the large number of atoms in the asymmetric unit of this compound, a full list of atomic coordinates is extensive. The following is a partial list to illustrate the format. For a complete dataset, researchers should refer to crystallographic databases.

| Atom | x | y | z |

| Ca(1) | 0.1037 | 0.0248 | 0.1654 |

| Ca(2) | 0.8804 | 0.0275 | 0.8142 |

| Si(1) | 0.2112 | 0.1702 | 0.3341 |

| Al(1) | 0.7845 | 0.1711 | 0.6433 |

| O(1) | 0.2311 | 0.2863 | 0.3129 |

| O(2) | 0.0256 | 0.1418 | 0.2887 |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound is primarily achieved through single-crystal X-ray diffraction (SC-XRD) and complemented by powder X-ray diffraction (PXRD) for bulk sample analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most detailed information about the crystal structure, including precise atomic positions, bond lengths, and bond angles.

Methodology:

-

Crystal Selection and Mounting:

-

A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a polarizing microscope. The crystal should be free of cracks and inclusions.

-

The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

The mounted crystal is placed on a four-circle X-ray diffractometer.

-

A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector).

-

A full sphere of diffraction data is collected by systematically rotating the crystal through a range of angles.

-

-

Data Reduction and Structure Solution:

-

The raw diffraction data is processed to correct for experimental factors such as background scattering, absorption, and Lorentz-polarization effects.

-

The unit cell parameters and space group are determined from the positions of the diffraction spots.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

-

-

Structure Refinement:

-

The initial structural model is refined against the experimental diffraction data using least-squares methods.

-

This iterative process adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

-

The final refined structure provides highly accurate atomic positions and other crystallographic parameters.

-

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine the unit cell parameters.

Methodology:

-

Sample Preparation:

-

A sample of this compound is ground to a fine powder (typically <10 µm) to ensure a random orientation of the crystallites.

-

The powder is packed into a sample holder.

-

-

Data Collection:

-

The sample is placed in a powder diffractometer.

-

An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

-

Data Analysis:

-

The positions and intensities of the diffraction peaks in the resulting powder pattern are analyzed.

-

Phase identification is performed by comparing the experimental pattern to a database of known diffraction patterns, such as the Powder Diffraction File (PDF).

-

The unit cell parameters can be refined from the positions of the diffraction peaks using indexing software.

-

Visualizations

Relationship between Triclinic System, P-1 Space Group, and this compound Structure

Caption: Relationship between the triclinic system, P-1 space group, and this compound.

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for this compound crystal structure determination.

Conclusion

The P-1 crystal structure of this compound represents a fascinating example of a highly ordered aluminosilicate framework. Its detailed characterization through X-ray diffraction techniques provides fundamental insights into the mineralogy of feldspars and serves as a crucial reference for materials science and geological studies. The experimental protocols outlined in this guide offer a comprehensive framework for the accurate determination of the crystal structure of this compound and other complex triclinic minerals. This detailed structural knowledge is invaluable for understanding the physical and chemical properties of these materials and can inform the design of novel materials with tailored functionalities.

References

- 1. worthe-it.co.za [worthe-it.co.za]

- 2. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials -Journal of dental hygiene science | Korea Science [koreascience.kr]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. m.youtube.com [m.youtube.com]

- 5. A refinement of the structure of this compound [degruyterbrill.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

Technical Guide to the Physical Properties of Anorthite: Hardness and Cleavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anorthite, the calcium endmember of the plagioclase feldspar (B12085585) series, is a tectosilicate mineral with the chemical formula CaAl₂Si₂O₈.[1][2] Primarily found in mafic igneous and metamorphic rocks, this compound's physical properties are of significant interest in various scientific disciplines, including geology, materials science, and potentially in pharmaceutical applications as an excipient or for other specialized purposes.[1][2] This technical guide provides an in-depth analysis of two key physical properties of this compound: hardness and cleavage, supported by quantitative data, experimental methodologies, and a structural visualization.

Data Presentation: Hardness and Cleavage of this compound

The following table summarizes the key quantitative and qualitative data regarding the hardness and cleavage of this compound.

| Property | Value/Description | Notes |

| Hardness | 6.0 - 6.5 on the Mohs scale[1][2][3][4] | This compound can scratch glass but can be scratched by quartz. |

| Cleavage | Perfect on {001}[1][5][6] | This is the most prominent cleavage direction. |

| Good/Less Perfect on {010}[5][7] | A second, well-developed cleavage plane. | |

| Imperfect/Poor on {110}[3][5] | A third, less commonly observed cleavage direction. | |

| Cleavage Angle | The two main cleavage planes, {001} and {010}, intersect at approximately 93°-94°.[7] | This oblique angle is characteristic of the triclinic crystal system. |

Experimental Protocols

Determination of Hardness (Mohs Scale)

The hardness of this compound is determined using the semi-quantitative Mohs scale of mineral hardness, which measures the relative resistance of a smooth surface to scratching.

Objective: To determine the hardness of an this compound sample relative to the ten standard minerals of the Mohs scale.

Materials:

-

This compound sample with a clean, smooth surface.

-

A set of Mohs hardness testing picks or standard minerals (1-10).

-

Common materials for initial estimation: fingernail (hardness ~2.5), copper penny (hardness ~3), steel knife blade or glass plate (hardness ~5.5).[8][9][10]

-

Hand lens or microscope for observing the scratch.

Procedure:

-

Sample Preparation: Select a fresh, clean, and smooth surface on the this compound specimen to be tested.[8]

-

Initial Hardness Estimation (Optional): Attempt to scratch the this compound surface with a fingernail. If no scratch is produced, proceed with a copper penny, and then a steel knife blade. This will bracket the hardness.[9]

-

Systematic Scratch Test: a. Select a standard mineral from the Mohs scale, starting with a mineral softer than the estimated hardness (e.g., Apatite, hardness 5). b. Firmly press the point of the standard mineral against the this compound surface and draw it across in a single, firm motion.[10] c. Wipe away any mineral powder and examine the surface for a scratch using a hand lens. A true scratch will be a distinct groove, not just a trail of powder from the softer mineral.[11] d. If no scratch is produced, repeat the test with the next harder mineral on the Mohs scale (e.g., Orthoclase (B78304), hardness 6). e. If a scratch is observed, the hardness of the this compound is less than that of the testing mineral.

-

Confirmation: To confirm the hardness, reverse the test. Use the this compound sample to try and scratch the standard mineral. For example, if orthoclase (hardness 6) does not scratch this compound, but this compound scratches orthoclase, the hardness of this compound is between 6 and the next standard, quartz (hardness 7).

-

Data Interpretation: The Mohs hardness is reported as a range. For this compound, it is consistently found to be between 6.0 and 6.5.[1][2][3][4]

Determination of Cleavage Angles (Goniometry)

The angles between the cleavage planes of this compound are measured using a goniometer. A contact goniometer is a simpler instrument for this purpose, while a reflecting goniometer provides higher precision.

Objective: To measure the interfacial angles between the cleavage planes of an this compound crystal.

Materials:

-

This compound crystal with visible cleavage faces.

-

Contact goniometer or reflecting goniometer.

-

Light source (for reflecting goniometer).

Procedure (using a Contact Goniometer):

-

Sample Preparation: Select an this compound sample that exhibits at least two distinct cleavage planes.

-

Measurement: a. Place one arm of the contact goniometer flat against one of the cleavage surfaces.[12] b. Bring the second arm of the goniometer into contact with the adjacent cleavage surface, ensuring both arms are perpendicular to the line of intersection of the two planes.[12] c. The angle between the two arms can then be read directly from the protractor scale of the goniometer.

-

Data Recording: Record the measured angle. Repeat the measurement multiple times and on different parts of the crystal to ensure accuracy and consistency. The angle between the {001} and {010} cleavage planes in this compound is approximately 93°-94°.[7]

Mandatory Visualization

The physical properties of this compound, particularly its cleavage, are a direct consequence of its internal atomic structure. This compound crystallizes in the triclinic system, which lacks orthogonal axes. This low symmetry results in cleavage planes that intersect at oblique angles. The {001} and {010} planes represent directions of weaker atomic bonding within the aluminosilicate (B74896) framework.

Caption: Relationship between this compound's crystal structure and its physical properties.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound (this compound) - Rock Identifier [rockidentifier.com]

- 3. This compound Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 4. m.minerals.net [m.minerals.net]

- 5. handbookofmineralogy.org [handbookofmineralogy.org]

- 6. mindat.org [mindat.org]

- 7. Plagioclase [science.smith.edu]

- 8. rocksandminerals.com [rocksandminerals.com]

- 9. How to Perform the Mohs Hardness Test [thoughtco.com]

- 10. Mohs Hardness Scale: Testing the Resistance to Being Scratched [geology.com]

- 11. mindat.org [mindat.org]

- 12. Mineral Identification Key Cleavage [minsocam.org]

An In-depth Technical Guide to the Optical Properties of Anorthite in Thin Section

Authored For: Researchers, Scientists, and Drug Development Professionals

Anorthite, the calcium-rich endmember of the plagioclase feldspar (B12085585) series (CaAl₂Si₂O₈), is a fundamental rock-forming mineral found primarily in mafic igneous rocks and certain high-grade metamorphic rocks.[1][2] Its identification in thin section is crucial for petrographic analysis and understanding the genesis of rocks. As a member of the triclinic crystal system, this compound is anisotropic, exhibiting a range of optical properties that are diagnostic when observed with a petrographic microscope.[3][4] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and logical workflows for mineral identification.

Summary of Quantitative Optical Properties

The optical characteristics of this compound are distinct and measurable. The following table summarizes the key quantitative data essential for its identification.

| Optical Property | Value Range | Notes |

| Refractive Indices | nα = 1.573 – 1.577[4][5][6] | Refractive indices in the plagioclase series increase with higher this compound (calcium) content. |

| nβ = 1.580 – 1.585[4][5][6] | ||

| nγ = 1.585 – 1.590[4][5][6] | ||

| Birefringence (δ) | 0.012 – 0.013[4][5][6] | This value results in maximum interference colors of first-order white or yellow in a standard 30 µm thin section.[6] |

| Optic Sign | Biaxial Negative (-)[1][6][7] | The acute bisectrix is the X optical direction. |

| 2V Angle (optic axial angle) | 78° – 83°[4][5][6] | This is the measured acute angle between the two optic axes. |

| Extinction | Inclined | As a triclinic mineral, extinction is almost always inclined relative to cleavage or twin planes. |

| Pleochroism | None[8] | This compound is colorless in thin section and does not change color upon stage rotation.[2][9] |

Petrographic Characteristics in Thin Section

Visual identification of this compound involves observations under both plane-polarized light (PPL) and cross-polarized light (XPL).

-

Color and Pleochroism : this compound is colorless and non-pleochroic.[8]

-

Relief : It displays moderate positive relief relative to the standard mounting medium (Canada Balsam or epoxy, n ≈ 1.54).[5] The grain boundaries are therefore distinct.

-

Cleavage : this compound has perfect cleavage on {001} and good cleavage on {010}.[2][5] In thin section, this appears as one or two sets of parallel lines that may intersect at approximately 94°.

-

Habit : Crystals can be euhedral (well-formed) to anhedral (irregularly shaped), often appearing as tabular or lath-shaped grains.[2][10]

-

Alteration : this compound is susceptible to alteration, commonly to a fine-grained aggregate of white mica (sericite), clay minerals, epidote, or carbonates.[11] This gives the mineral a cloudy or "dusty" appearance.[11]

-

Interference Colors : With a birefringence of ~0.013, this compound exhibits maximum interference colors of first-order gray and white. First-order yellow may be visible in slightly thicker sections.

-

Twinning : Polysynthetic twinning according to the Albite Law is the most characteristic feature of plagioclase feldspars, including this compound.[12][13] This appears as a series of parallel lamellae (bands) that go extinct at different times as the stage is rotated.[11] Carlsbad and Pericline twins are also common.[2][5]

-

Extinction : this compound shows inclined extinction, a characteristic of triclinic minerals where the optical axes do not align with the crystallographic axes.

-

Zoning : Chemical zoning is common, where the core of a crystal is more calcic (anorthitic) than the rim.[10] This is visible under XPL as a variation in extinction angle from the core to the rim.[10]

Experimental Protocols for Optical Analysis

The determination of this compound's optical properties requires a systematic approach using a polarized light microscope.

The Becke line test is a simple method to compare the refractive index of a mineral to a substance of known refractive index, typically the mounting medium.

-

Setup : View the thin section under PPL using a high-power objective. Partially close the substage iris diaphragm to increase contrast.

-

Focus : Focus sharply on a boundary between the this compound grain and the epoxy.

-

Observation : Lower the microscope stage (or raise the objective) slightly out of focus. A bright line of light, the Becke line, will appear.

-

Interpretation : The Becke line will move into the medium with the higher refractive index.[14] Since this compound's refractive indices (1.573-1.590) are higher than the epoxy (n≈1.54), the Becke line will move into the this compound grain.

Birefringence is determined by observing the maximum interference color of a mineral grain in XPL and using a Michel-Lévy chart.

-

Setup : Observe the mineral with the polars crossed (XPL).

-

Observation : Rotate the stage to find the orientation where the mineral grain appears brightest (shows its highest-order interference color).

-

Interpretation : Identify this color on the Michel-Lévy chart. For a standard 30 µm thin section, the color directly corresponds to the mineral's birefringence. This compound's maximum colors will be in the first-order gray to white range (δ = 0.012-0.013).

This procedure requires viewing an interference figure in conoscopic light.

-

Setup : Locate a grain that remains nearly extinct upon full stage rotation. Use the highest power objective, engage the condenser lens, and insert the Bertrand lens (or remove an eyepiece).

-

Observation : An interference figure, consisting of isochromes (curves of color) and isogyres (dark bands), will be visible. For a biaxial mineral like this compound, two isogyres will be seen.

-

Interpretation : Rotate the stage. The isogyres will separate and curve. The maximum separation distance is related to the 2V angle. In the 45° position, observe the curvature of the isogyres. For a negative optic sign, the convex side of the isogyres points towards the acute bisectrix. The distance between the melatopes (points where the optic axes emerge) can be used to estimate the 2V angle.

This technique is used to determine the composition of plagioclase by measuring the extinction angle of Albite twins.

-

Select Grain : Choose a crystal cut perpendicular to the {010} twin plane. In this orientation, the twin lamellae will be sharp and equally illuminated when the stage is rotated.

-

Align Cleavage/Twinning : Rotate the stage until the twin planes are oriented North-South and parallel to the crosshairs. Record the angle from the microscope's vernier scale.

-

Measure Extinction : Rotate the stage clockwise until one set of twin lamellae goes extinct. Record the new angle. The difference is the extinction angle for the first set.

-

Repeat : Rotate the stage counter-clockwise from the initial N-S position until the second set of lamellae goes extinct. Record this angle.

-

Analyze : The larger of the two measured angles is the maximum extinction angle for that grain. By measuring several grains and taking the largest value, one can consult a determinative chart (an extinction curve for plagioclase) to find the corresponding this compound percentage (An%).[15]

Visualization of Workflows and Relationships

The following diagrams illustrate the logical processes and relationships involved in the optical analysis of this compound.

Caption: Logical workflow for the petrographic identification of this compound.

Caption: Experimental workflow for the Michel-Lévy method.

Caption: Relationship between fundamental and observed optical properties.

References

- 1. This compound (this compound) - Rock Identifier [rockidentifier.com]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. galleries.com [galleries.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. mindat.org [mindat.org]

- 7. This compound (Feldspar) - National Gem Lab [nationalgemlab.in]

- 8. This compound Mineral Data [webmineral.com]

- 9. This compound [chemeurope.com]

- 10. microckscopic.ro [microckscopic.ro]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. geology.cochise.edu [geology.cochise.edu]

- 13. ALEX STREKEISEN-Plagioclase- [alexstrekeisen.it]

- 14. msaweb.org [msaweb.org]

- 15. USGG-Anorthosite-Page 2 [usgeologymorphology.com]

Anorthite in Mafic Igneous Rocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anorthite, the calcium-rich end-member of the plagioclase feldspar (B12085585) solid solution series (CaAl₂Si₂O₈), is a crucial rock-forming mineral in a variety of mafic igneous rocks.[1][2] Its presence, abundance, and composition provide valuable insights into the petrogenesis and evolution of mafic magmas, the formation of the Earth's crust, and the geological history of terrestrial and lunar environments.[1][3] This technical guide provides an in-depth examination of the occurrence of this compound in mafic igneous rocks, focusing on its composition, petrogenesis, and the experimental methodologies used to study its formation.

Petrogenesis of this compound in Mafic Systems

This compound crystallization is a key process in the differentiation of mafic magmas.[4] According to the Bowen reaction series, calcium-rich plagioclase (this compound) is one of the first minerals to crystallize from a cooling mafic magma, alongside olivine.[5] The formation of this compound-bearing rocks is intrinsically linked to processes of magmatic differentiation, including fractional crystallization and crystal accumulation.[4][6]

In many mafic magma chambers, the relatively low density of plagioclase crystals allows them to float and accumulate at the top, leading to the formation of anorthosite bodies, which are rocks containing 90–100% plagioclase.[7][8] This separation of plagioclase from the residual melt significantly alters the composition of the remaining magma, driving it towards a more evolved, silica-enriched state.[4]

This compound is a characteristic mineral in several types of mafic igneous rocks:

-

Gabbro: A coarse-grained intrusive igneous rock, gabbro is the plutonic equivalent of basalt and is primarily composed of plagioclase (typically labradorite to bytownite, but can be this compound) and clinopyroxene.[9][10] Gabbros are distinguished from diorites by having a plagioclase this compound content of greater than 50%.[9]

-

Basalt: A fine-grained extrusive igneous rock, basalt is the most common rock type on the Earth's surface. This compound can be found as phenocrysts in basalts, often indicating an early stage of crystallization in a magma chamber before eruption.[11]

-

Anorthosite: A phaneritic intrusive igneous rock composed of more than 90% plagioclase feldspar.[7][8] The formation of large anorthosite massifs is still a subject of debate but is generally attributed to the accumulation of plagioclase crystals from a parental mafic magma.[6][7]

Quantitative Data on this compound Occurrence

The composition of plagioclase in mafic rocks is typically expressed as the percentage of the this compound end-member (An%). The following tables summarize the typical this compound content in various mafic igneous rocks.

| Rock Type | Typical Plagioclase Composition (An%) | Associated Mafic Minerals | References |

| Archean Anorthosite | An₇₀-₁₀₀ | Amphibole, Pyroxene, Olivine, Chromite, Magnetite | [12][13] |

| Proterozoic Anorthosite | An₄₀-₆₀ (typically andesine-labradorite) | Olivine, Pyroxene, Fe-Ti Oxides, Apatite | [7][13] |

| Phanerozoic Anorthosite | An₇₀-₁₀₀ | Not specified | [13] |

| Gabbro | > An₅₀ (commonly labradorite to bytownite) | Clinopyroxene (augite), Olivine, Orthopyroxene | [9][10] |

| Basalt (MORB) | Phenocrysts > An₉₀ (often not in equilibrium with host lava) | Olivine, Spinel |

Experimental Protocols: Investigating this compound Crystallization

Experimental petrology provides crucial insights into the physical and chemical conditions under which this compound crystallizes from mafic magmas. A common experimental approach involves saturating a synthetic or natural basaltic glass with this compound at controlled temperatures and pressures.

Objective: To determine the liquid composition in equilibrium with this compound at 1 atmosphere.

Methodology:

-

Starting Material Preparation: A natural basaltic glass (e.g., N-MORB, E-MORB) is used as the starting material. To ensure saturation with this compound and olivine, the experiment is conducted in capsules made of An₉₃₋₆ with added Fo₉₂ olivine.

-

Experimental Setup: The experiments are performed in a 1-atmosphere tube furnace. The temperature is precisely controlled and monitored.

-

Experimental Run: The starting material within the capsule is heated to a specific temperature (e.g., 1290°C, 1230°C, 1210°C) and held for a duration sufficient to achieve equilibrium between the melt and the crystalline phases.

-

Quenching: After the experiment, the sample is rapidly quenched to a glass to preserve the high-temperature equilibrium composition of the melt.

-

Analysis: The resulting experimental products (glass and crystals) are analyzed using techniques such as electron microprobe analysis to determine their chemical compositions.

This experimental design allows researchers to constrain the conditions (temperature, melt composition) under which this compound crystallizes in mafic magmas and to understand the petrogenesis of this compound-bearing rocks.

Visualizations

Signaling Pathways and Logical Relationships

The formation of this compound-rich rocks from a mafic magma is a direct consequence of the principles outlined in the Bowen reaction series and the process of fractional crystallization.

Caption: Bowen's Reaction Series illustrating the crystallization sequence of minerals from a cooling magma.

Caption: Formation of anorthosite via fractional crystallization and crystal accumulation in a mafic magma chamber.

Experimental Workflow

Caption: A typical experimental workflow for determining this compound saturation in a basaltic melt.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Anorthosites | Research Starters | EBSCO Research [ebsco.com]

- 4. geologyscience.com [geologyscience.com]

- 5. 3.3 Crystallization of Magma — Physical Geology – 2nd Edition – ACC Physical Geology [pressbooks.ccconline.org]

- 6. researchgate.net [researchgate.net]

- 7. Anorthosite - Wikipedia [en.wikipedia.org]

- 8. rocks.comparenature.com [rocks.comparenature.com]

- 9. Gabbro - Wikipedia [en.wikipedia.org]

- 10. geosciences.fau.edu [geosciences.fau.edu]

- 11. rocks.comparenature.com [rocks.comparenature.com]

- 12. Synopsis IAS [synopsisias.com]

- 13. Petrogenesis of anorthosites throughout Earth history - FAU CRIS [cris.fau.de]

Anorthite Formation in High-Grade Metamorphic Rocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anorthite (CaAl₂Si₂O₈), the calcium-rich end-member of the plagioclase feldspar (B12085585) solid solution series, is a key rock-forming mineral indicative of high-temperature and, in many cases, moderate- to high-pressure geological environments. Its presence and composition in high-grade metamorphic rocks, such as granulites and upper-amphibolite facies rocks, provide crucial constraints on the pressure-temperature (P-T) conditions of metamorphism in the deep crust. This technical guide explores the fundamental principles of this compound formation in these settings, detailing the primary reaction pathways, stability conditions, and the experimental methodologies used to determine them.

Geological Significance and Occurrence

This compound is a principal constituent of mafic igneous rocks and is also a characteristic mineral in several types of high-grade metamorphic rocks.[1] Its formation during metamorphism signifies the attainment of high temperatures, typically exceeding 700°C, characteristic of the granulite facies.[2] It is commonly found in two main types of protoliths that have undergone high-grade metamorphism:

-

Metamorphosed Mafic Rocks: In mafic rocks like basalts and gabbros, prograde metamorphism from greenschist to amphibolite and finally to granulite facies involves a systematic increase in the calcium content of plagioclase.[3] The initial, more sodium-rich plagioclase (albite or oligoclase) reacts with other hydrous mafic minerals like hornblende to form a more calcic plagioclase, trending towards this compound, along with pyroxenes and garnet.[3]

-

Metamorphosed Calcareous Rocks: this compound is a defining mineral in calc-silicate rocks, which form from the metamorphism of impure carbonate rocks like marls or calcareous shales.[4][5] In these rocks, this compound forms through decarbonation reactions between calcite (CaCO₃), quartz (SiO₂), and aluminous clay minerals or micas at elevated temperatures.[4]

Pressure-Temperature Stability of this compound

The stability of this compound at high metamorphic grades is constrained by several key reactions. At the highest pressures and temperatures, this compound breaks down, defining its upper stability limit. The most significant of these reactions is the anhydrous breakdown to a denser mineral assemblage.

Reaction 1: Anhydrous Breakdown of this compound

3 CaAl₂Si₂O₈ (this compound) ⇌ Ca₃Al₂Si₃O₁₂ (Grossular) + 2 Al₂SiO₅ (Kyanite) + SiO₂ (Quartz)

This reaction is a key geobarometer, used by petrologists to estimate the pressure of metamorphism. Experimental studies have precisely determined the P-T conditions for this equilibrium.

Quantitative Data Presentation

The following tables summarize key quantitative data derived from experimental petrology and analyses of natural samples.

Table 1: Experimental P-T Conditions for the Anhydrous Breakdown of this compound

| Temperature (°C) | Pressure (kbar) | Pressure (GPa) | Reference |

| 1100 | 23.4 | 2.34 | [6] |

| 1200 | 25.7 | 2.57 | [6] |

| 1300 | 28.1 | 2.81 | [6] |

| 1350 | 29.2 | 2.92 | [6] |

| 1400 | 30.4 | 3.04 | [6] |

Data corresponds to the equilibrium curve P (kbar) = -2.1 + 0.0232 * T (°C).[7]

Table 2: Representative Mineral Compositions in this compound-Bearing Granulite

| Mineral | Formula | SiO₂ (wt%) | Al₂O₃ (wt%) | FeO (wt%) | MgO (wt%) | CaO (wt%) | Na₂O (wt%) | This compound % (XAn) | Reference |

| Plagioclase | (Ca,Na)(Al,Si)AlSi₂O₈ | 46.85 | 33.51 | 0.10 | 0.02 | 18.05 | 1.15 | ~90 | [8] |

| Garnet | (Fe,Mg,Ca)₃Al₂Si₃O₁₂ | 39.21 | 22.05 | 28.55 | 6.85 | 2.95 | - | - | [8] |

| Orthopyroxene | (Mg,Fe)₂Si₂O₆ | 51.02 | 1.05 | 24.11 | 23.15 | 0.55 | - | - | [8] |

Compositions are illustrative of typical granulite facies assemblages. Actual values vary with bulk rock chemistry and specific P-T conditions.

This compound-Forming Reactions and Pathways

The formation of this compound during prograde metamorphism involves the breakdown of lower-temperature minerals. The specific reaction pathway depends on the protolith composition.

Pathway in Mafic Protoliths (e.g., Amphibolite to Granulite)

The transition from amphibolite to granulite facies is marked by the dehydration of hornblende. This process releases calcium and alters the composition of coexisting plagioclase, making it more anorthitic.

Reaction 2: General Reaction in Mafic Rocks

Hornblende + Plagioclase₁ (Na-rich) + Quartz → Orthopyroxene + Clinopyroxene + Plagioclase₂ (Ca-rich/Anorthite) + H₂O

Pathway in Calcareous Protoliths (e.g., Marl to Calc-Silicate)

In metamorphosed impure limestones, reactions between carbonates and silicates produce characteristic calc-silicate minerals, including this compound, diopside, and wollastonite, while releasing carbon dioxide.

Reaction 3: this compound formation in Calcareous Rocks

2 CaCO₃ (Calcite) + KAl₃Si₃O₁₀(OH)₂ (Muscovite) + 4 SiO₂ (Quartz) → CaAl₂Si₂O₈ (this compound) + CaMg(CO₃)₂ (Dolomite precursor) → Ca(Mg,Fe)Si₂O₆ (Diopside) + KAlSi₃O₈ (K-feldspar) + 2 CO₂ + H₂O

Experimental Protocols

The determination of mineral stability fields, such as that of this compound, relies on high-pressure, high-temperature laboratory experiments. The piston-cylinder apparatus is a common device for simulating conditions in the Earth's deep crust.[2][9]

General Methodology for Piston-Cylinder Experiments

A typical experimental workflow for determining a univariant reaction boundary (like the breakdown of this compound) is as follows:

-

Starting Material Preparation:

-

Synthesize pure end-member minerals or create a stoichiometric mix of oxides (e.g., CaO, Al₂O₃, SiO₂).[2] For reversal experiments, a 50/50 mixture of reactants (e.g., Grossular + Kyanite + Quartz) and products (this compound) is prepared.

-

The mix is ground into a fine, homogeneous powder to maximize reaction surface area.

-

The powder is loaded into an inert, sealed metal capsule (e.g., Platinum, Gold, or Graphite) to prevent contamination.[10]

-

-

Piston-Cylinder Apparatus Assembly:

-

The sealed capsule is placed at the center of a pressure assembly, typically consisting of a graphite (B72142) furnace sleeve surrounded by a solid, ductile pressure medium like NaCl, talc, or BaCO₃.[9][10]

-

A thermocouple is positioned near the capsule to monitor temperature.

-

The entire assembly is placed into the cylindrical bore of a high-strength steel or tungsten carbide pressure vessel.

-

-

Experimental Run:

-

Pressure is first applied by advancing a piston into the cylinder, compressing the pressure medium and the sample. This is typically done at room temperature.

-

The sample is then heated to the target temperature by passing an electrical current through the graphite furnace.

-

The experiment is held at the target P-T conditions for a duration sufficient for the reaction to proceed towards equilibrium (typically hours to days).

-

-

Quenching and Analysis:

-

At the end of the run, the experiment is quenched by cutting power to the furnace, causing a rapid temperature drop that "freezes" the mineral assemblage.

-

Pressure is then slowly released, and the sample capsule is extracted.

-

The capsule is opened, and the run products are analyzed using techniques such as X-ray Diffraction (XRD) to identify the mineral phases present and Electron Probe Microanalysis (EPMA) to determine their chemical compositions.[2] The direction of the reaction is determined by the growth of product minerals at the expense of reactant minerals.

-

Conclusion

The formation of this compound in high-grade metamorphic rocks is a critical indicator of deep crustal processes. In mafic rocks, its formation is tied to dehydration reactions and results in progressively more calcium-rich plagioclase at higher grades. In calcareous rocks, it forms through decarbonation reactions. The stability of this compound is well-constrained by experimental petrology, with its breakdown to grossular, kyanite, and quartz providing a robust geobarometer for estimating the pressures of metamorphism. Understanding these formation pathways and stability limits allows researchers to decipher the complex P-T-t (Pressure-Temperature-time) histories of the Earth's continental crust.

References

- 1. grokipedia.com [grokipedia.com]

- 2. oiccpress.com [oiccpress.com]

- 3. 13 Metamorphism of Mafic and Ultramafic Rocks – Open Petrology [opengeology.org]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. galleries.com [galleries.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Experimental Petrology Machines [serc.carleton.edu]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

The Geological Cornerstone of the Moon: An In-depth Guide to Anorthite in the Lunar Highlands

For Immediate Release

Introduction

Anorthite, a calcium-rich variety of plagioclase feldspar, is the principal constituent of the lunar highlands, the bright, heavily cratered regions that dominate the Moon's surface.[1][2] Its prevalence is the cornerstone of the Lunar Magma Ocean (LMO) hypothesis, a foundational theory suggesting the Moon was once covered by a global ocean of molten rock.[3][4] The subsequent crystallization of this ocean led to the formation of the anorthositic crust, making these rocks a direct window into the Moon's primordial differentiation.[4][5] This technical guide explores the profound geological significance of this compound, detailing the processes of its formation, its composition as determined from returned lunar samples, and the analytical methods used to unlock its secrets.

The Lunar Magma Ocean Hypothesis and this compound Flotation

The prevailing model for the formation of the Moon's primary crust is the Lunar Magma Ocean (LMO) hypothesis.[3][6] This theory posits that following the Moon's accretion around 4.5 billion years ago, the energy from its formation resulted in a global layer of molten rock.[4][7] As this massive magma ocean began to cool and solidify, a process of fractional crystallization occurred.[5]

Initially, denser, iron and magnesium-rich minerals like olivine (B12688019) and pyroxene (B1172478) crystallized and sank to form the lunar mantle.[4][7] After approximately 80% of the magma ocean had crystallized, the remaining melt became sufficiently enriched in aluminum and calcium for this compound-rich plagioclase to form.[4][6] Crucially, under the Moon's lower gravity, these this compound crystals were less dense than the surrounding magma and floated to the surface, coalescing into a thick, buoyant crust.[5][7] This flotation process is responsible for the anorthosite-rich composition of the lunar highlands, which constitute about 83% of the lunar surface.[8]

The diagram below illustrates this sequential process of differentiation within the Lunar Magma Ocean, leading to the formation of the anorthositic crust.

Composition and Chronology of Lunar Anorthosites

Samples returned from the Apollo missions confirmed that the highlands are dominated by a rock type known as Ferroan Anorthosite (FAN).[3] These rocks are defined as having greater than 90% plagioclase feldspar, with some samples like 15415 (the "Genesis Rock") containing up to 98-99% this compound.[9] The term "ferroan" refers to the presence of associated mafic minerals (pyroxene and olivine) that are rich in iron relative to magnesium.[10]

Data Presentation: Mineralogy and Age

The quantitative data derived from decades of analysis of Apollo samples provide critical constraints for lunar formation models. The tables below summarize the typical mineral composition of Ferroan Anorthosite and the radiometric ages of key anorthositic samples.

| Mineral | Chemical Formula | Typical Modal Abundance (%) |

| Plagioclase (this compound) | CaAl₂Si₂O₈ | > 90% |

| Low-Ca Pyroxene | (Mg,Fe)SiO₃ | 1 - 5% |

| High-Ca Pyroxene | Ca(Mg,Fe)Si₂O₆ | < 3% |

| Olivine | (Fe,Mg)₂SiO₄ | Traces |

| Ilmenite | FeTiO₃ | Traces |

| Table 1: Typical mineral composition of pristine Ferroan Anorthosite (FAN) based on analyses of Apollo samples. |

The age of these rocks provides a timeline for the solidification of the Moon's crust. While subject to some debate and resetting by later impacts, the most robust dating points to a very ancient origin.[6][10]

| Sample ID | Rock Type | Age (Billion Years, Ga) | Dating Method |

| 60025 | Ferroan Anorthosite | 4.36 ± 0.03 | Pb-Pb, Sm-Nd |

| 67215 | Ferroan Noritic Anorthosite | 4.40 ± 0.11 | Sm-Nd |

| 15415 | Ferroan Anorthosite | ~4.09 ± 0.19 | Ar-Ar |

| Pyroxene Average (Multiple FANs) | Ferroan Anorthosite | 4.46 ± 0.04 | Sm-Nd |

| Table 2: Radiometric ages of select lunar anorthosite samples returned by the Apollo missions. Ages indicate the time of crystallization.[6][10][11][12] |

While the LMO model is well-established, the range of ages and trace element heterogeneity in some anorthosites suggest that the process may have been more complex than a single, uniform magma ocean crystallizing.[6][13] Some evidence points to possibilities of serial magmatism or large-scale melting events caused by impacts that contributed to the crust.[6]

Analytical Methodologies for Lunar Samples

The determination of the composition, age, and petrogenesis of lunar anorthosites relies on a suite of sophisticated analytical techniques applied to the returned samples.[14] These protocols, conducted under stringent contamination-controlled conditions, are essential for extracting scientifically robust data.[15] Modern advances in these techniques continue to reveal new information from samples collected over 50 years ago.[16]

Experimental Protocols

-

Petrographic Analysis: The initial step involves creating ultra-thin sections of the rock samples (typically 30 micrometers thick). These sections are then analyzed using polarized light microscopy to identify mineral phases, determine their abundances, and characterize the rock's texture, which reveals its cooling and impact history.[17]

-

Electron Probe Microanalysis (EPMA): This is a key technique for quantitative chemical analysis of individual mineral grains identified during petrography.[18] A focused beam of electrons is directed at a specific point on the sample, causing the atoms to emit X-rays with characteristic wavelengths and energies. By measuring these X-rays, the precise elemental composition (e.g., the Ca/(Ca+Na) ratio in plagioclase or the Mg/(Mg+Fe) ratio in pyroxene) of a micrometer-scale area can be determined.

-

Mass Spectrometry for Geochronology: To determine the crystallization age of the rocks, isotopic dating methods are employed using mass spectrometry.[17]

-

Samarium-Neodymium (Sm-Nd) & Uranium-Lead (U-Pb): These long-lived isotopic systems are workhorses of planetary chronology. Mineral separates (e.g., pyroxene and plagioclase) are chemically dissolved, and the parent and daughter isotopes (e.g., ¹⁴⁷Sm and ¹⁴³Nd) are isolated. A thermal ionization mass spectrometer (TIMS) or multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) is used to measure their precise ratios, which allows for the calculation of the rock's age.[10][16]

-

Argon-Argon (Ar-Ar): This method, a refinement of Potassium-Argon dating, is also used, particularly for determining the timing of later thermal events like major impacts.[11]

-

The following diagram outlines a typical workflow for the analysis of a returned lunar sample, from initial preparation to the generation of an integrated dataset.

Conclusion

This compound is more than just the most common mineral in the lunar highlands; it is the physical record of the Moon's fiery birth and its primary differentiation. The study of ferroan anorthosites from the Apollo missions fundamentally shaped our understanding of planetary crust formation. Through meticulous analytical work, scientists have pieced together a history that begins with a global ocean of magma solidifying into the ancient, battered highlands we see today. As analytical techniques improve and new missions target unexplored regions, the study of lunar this compound will continue to be of paramount significance in refining our models of the formation and evolution of the Moon and other rocky bodies in our solar system.[19][20]

References

- 1. Anorthosites | Research Starters | EBSCO Research [ebsco.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Lunar Magma Ocean [vajiramandravi.com]

- 4. Lunar magma ocean - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Heterogeneity in lunar anorthosite meteorites: implications for the lunar magma ocean model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mineralogy - Why is the Lunar crust this compound? - Earth Science Stack Exchange [earthscience.stackexchange.com]

- 8. The Lunar Surface | Astronomy [courses.lumenlearning.com]

- 9. Ferroan anorthosite - Wikipedia [en.wikipedia.org]

- 10. psrd.hawaii.edu [psrd.hawaii.edu]

- 11. Age of a lunar anorthosite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spacemath.gsfc.nasa.gov [spacemath.gsfc.nasa.gov]

- 13. hou.usra.edu [hou.usra.edu]

- 14. store.astm.org [store.astm.org]

- 15. spiedigitallibrary.org [spiedigitallibrary.org]

- 16. A lunar sample renaissance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hou.usra.edu [hou.usra.edu]

- 18. mdpi.com [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

- 20. pure.manchester.ac.uk [pure.manchester.ac.uk]

Anorthite: A Comprehensive Technical Guide to its Natural Occurrences and Type Localities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anorthite, the calcium-rich end-member of the plagioclase feldspar (B12085585) solid solution series, is a fundamental rock-forming mineral with the chemical formula CaAl₂Si₂O₈.[1][2] Its presence and composition provide critical insights into the petrogenesis of igneous and metamorphic rocks. This technical guide offers an in-depth exploration of the natural occurrences and type localities of this compound, presenting quantitative data, detailed experimental protocols for its identification and characterization, and visual representations of its relationships and analytical workflows. While this compound itself does not have direct applications in drug development, the analytical techniques detailed herein are widely applicable in materials science and the characterization of crystalline solids.

Natural Occurrences and Geological Settings

This compound is predominantly found in mafic igneous rocks, which are rich in magnesium and iron.[1] It is a key component of rocks such as gabbro, basalt, and anorthosite.[1] In these settings, this compound is one of the first minerals to crystallize from molten magma. Its formation is favored in environments with high calcium content.

Metamorphic environments also host this compound, particularly in high-grade metamorphic rocks of the granulite facies.[1] It can form through the metamorphism of calcium-rich sedimentary rocks (metamorphosed carbonates) and in contact metamorphism zones where magma has intruded into carbonate rocks.[1]

Notably, this compound is a significant constituent of the lunar highlands, with the "Genesis Rock," collected during the Apollo 15 mission, being a famous example of anorthosite, a rock composed almost entirely of this compound.[1] this compound has also been identified in meteorites and samples from Comet Wild 2.[2]

Type Localities:

The designated type localities for this compound, where it was first described in 1823 by Gustav Rose, are Monte Somma and Valle di Fassa in Italy.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

| Chemical Composition (Ideal) | Weight Percent (%) |

| CaO | 20.1 |

| Al₂O₃ | 36.7 |

| SiO₂ | 43.2 |

| Physical Properties | Value |

| Mohs Hardness | 6 - 6.5 |

| Specific Gravity | 2.72 - 2.75 |

| Crystal System | Triclinic |

| Cleavage | Perfect on {001}, Good on {010} |

| Fracture | Uneven to conchoidal |

| Luster | Vitreous |

| Optical Properties | Value |

| Refractive Index (nα) | 1.573 - 1.577 |

| Refractive Index (nβ) | 1.580 - 1.585 |

| Refractive Index (nγ) | 1.585 - 1.590 |

| Birefringence (δ) | 0.012 - 0.013 |

| 2V angle | 78° - 83° |

| Optical Character | Biaxial (-) |

Note: The composition of natural this compound can vary, with sodium substituting for calcium in the plagioclase solid solution series. This compound is defined as having >90% of the calcium end-member component.[1]

Experimental Protocols

The identification and characterization of this compound rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

X-ray Powder Diffraction (XRPD)

Objective: To identify the crystalline structure of this compound and distinguish it from other minerals.

Methodology:

-

Sample Preparation: A small, representative sample of the mineral is ground to a fine powder (typically <10 μm) to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Instrumentation: A powder X-ray diffractometer is used. The instrument consists of an X-ray source (commonly Cu Kα radiation), a goniometer to control the angle of the incident beam and the detector, and an X-ray detector.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam at various angles (2θ). The detector measures the intensity of the diffracted X-rays at each angle. A typical scan range for this compound would be from 5° to 70° 2θ.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a unique "fingerprint" of the mineral's crystal structure. The positions and intensities of the diffraction peaks are compared to a standard reference database, such as the International Centre for Diffraction Data (ICDD), to confirm the identity of this compound.[4] The primary diffraction peaks for this compound can be observed and compared with known standards.[5][6]

Electron Probe Microanalysis (EPMA)

Objective: To determine the precise elemental composition of this compound.

Methodology:

-

Sample Preparation: A polished thin section or a grain mount of the this compound sample is prepared. The surface must be flat and highly polished to ensure accurate analysis. The sample is then coated with a thin layer of carbon to make it electrically conductive.[7]

-

Instrumentation: An electron probe microanalyzer is used. This instrument focuses a high-energy beam of electrons onto a small spot on the sample's surface.

-

Data Collection: The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS).[8][9] For a quantitative analysis of this compound, the elements Ca, Al, Si, and Na are typically measured.

-

Data Analysis: The intensity of the characteristic X-rays from the sample is compared to the intensity of X-rays from known standards under the same analytical conditions.[9] This allows for the calculation of the weight percent of each element in the this compound sample. The composition is often expressed in terms of the this compound (An) and albite (Ab) end-members.[10]

Raman Spectroscopy

Objective: To identify this compound and study its molecular structure based on vibrational modes.

Methodology:

-

Sample Preparation: A small, clean sample of the mineral is placed on a microscope slide. No special preparation is usually required, making it a non-destructive technique.

-

Instrumentation: A Raman spectrometer equipped with a microscope is used. A monochromatic laser beam (e.g., 532 nm) is focused onto the sample.[11][12]

-

Data Collection: The laser light interacts with the molecules in the sample, causing some of it to be inelastically scattered (the Raman effect). The scattered light is collected and passed through a spectrometer, which separates the light by wavelength. The resulting Raman spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

-

Data Analysis: The positions and relative intensities of the peaks in the Raman spectrum are characteristic of the vibrational modes of the this compound crystal lattice.[13][14] This spectrum can be compared with reference spectra of known minerals for positive identification.

Polarized Light Microscopy (PLM)

Objective: To observe the optical properties of this compound in thin section for identification.

Methodology:

-

Sample Preparation: A standard thin section (30 μm thick) of the rock containing this compound is prepared and mounted on a glass slide.

-

Instrumentation: A petrographic microscope equipped with two polarizers (a polarizer and an analyzer) and a rotating stage is used.

-

Data Collection and Analysis:

-

Plane-Polarized Light (PPL): The relief (how much the mineral stands out from the mounting medium) and color are observed. This compound is colorless in PPL and has a moderate positive relief.[15]

-

Cross-Polarized Light (XPL): The analyzer is inserted, and the interference colors, twinning, and extinction angle are observed. This compound typically shows first-order gray to white interference colors.[15] A key diagnostic feature of plagioclase feldspars, including this compound, is the presence of polysynthetic "albite" twinning, which appears as a series of parallel bands that go extinct at different angles as the stage is rotated.[15][16] The Michel-Lévy method can be used to determine the this compound content by measuring the extinction angle in appropriately oriented crystals.[15]

-

Mandatory Visualizations

Caption: Logical relationship of this compound within the Plagioclase series.

Caption: A typical experimental workflow for the characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. This compound Mineral Data [webmineral.com]

- 4. X-ray Powder Diffraction in Conservation Science: Towards Routine Crystal Structure Determination of Corrosion Products on Heritage Art Objects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 8. fiveable.me [fiveable.me]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. minsocam.org [minsocam.org]

- 15. USGG-Anorthosite-Page 2 [usgeologymorphology.com]

- 16. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy Gallery - Anorthosite [micro.magnet.fsu.edu]

thermal expansion coefficient of anorthite ceramics

An in-depth technical guide to the for researchers, scientists, and drug development professionals.

Introduction to Anorthite Ceramics

This compound (CaO·Al₂O₃·2SiO₂) is a calcium feldspar (B12085585) mineral that, when synthesized into a ceramic, exhibits a range of desirable thermomechanical properties.[1][2] These ceramics are noted for their excellent physical characteristics, including a low coefficient of thermal expansion (CTE), high thermal shock resistance, low dielectric constant, and high creep resistance at elevated temperatures.[3][4][5] These properties make this compound-based materials highly valuable for applications ranging from electronic substrates and insulators to refractory materials and advanced cookware.[2][4][6]

The synthesis of this compound ceramics typically involves the high-temperature reaction of raw materials rich in calcium, aluminum, and silicon, such as kaolin (B608303), calcite, wollastonite, and alumina (B75360).[3][6][7][8] The final properties of the ceramic, particularly its CTE, are highly dependent on the purity of the constituent phases, the sintering process, and the resulting microstructure.

Thermal Expansion Coefficient (CTE) of this compound Ceramics

The CTE is a critical parameter that describes how a material's size changes with a change in temperature.[9][10] For ceramic materials, a low CTE is often desirable to minimize internal stresses during heating and cooling, thereby preventing cracking and improving thermal shock resistance.[5][11] this compound is distinguished by its inherently low CTE compared to other traditional ceramics like quartz and mullite (B73837) porcelain.[6]

Quantitative Data

The CTE of this compound ceramics can vary based on the composition, phase purity, and processing conditions. The following table summarizes reported CTE values from various studies.

| Ceramic Composition | Temperature Range (°C) | CTE (×10⁻⁶/°C or ×10⁻⁶/K) | Reference |

| Pure this compound | - | 4.82 | [1][6] |

| This compound-based porcelain | Room Temp - 650 | 4.82 | [6] |

| This compound-based porcelainised stoneware | 25 - 600 | 5.1 | |

| Single-phase this compound ceramic | - | 4.9 | [4] |

| CaO-Al₂O₃-SiO₂-B₂O₃ ceramic with 30% this compound | - | 4.7 | [12] |

| CaO-Al₂O₃-SiO₂-B₂O₃ ceramic with no this compound | - | 6.2 | [12] |

| This compound (general) | - | 4.5 | [4] |

| Bone china with 50% this compound replacement | - | 5.28 | [5] |

| Bone china without this compound | - | 8.88 | [5] |

Factors Influencing the Thermal Expansion Coefficient

Several factors can influence the overall CTE of an this compound-based ceramic body:

-

Phase Composition: The presence of other crystalline or amorphous (glassy) phases significantly affects the bulk CTE. For instance, the CTE of the ceramic composite decreases as the proportion of the this compound phase increases.[12] Residual quartz, which has a higher CTE, can increase the overall expansion of the ceramic.

-

Additives and Impurities: The addition of certain oxides can modify the CTE. For example, adding alumina (Al₂O₃) to the raw material mixture has been shown to reduce the final CTE of the sintered body.[13]

-

Microstructure: The grain size, porosity, and distribution of crystalline phases within the glassy matrix influence the thermomechanical behavior of the ceramic. A dense, homogeneous microstructure with well-developed this compound crystals generally leads to more predictable and consistent thermal expansion properties.

Experimental Protocols

Synthesis of this compound Ceramics via Solid-State Reaction

A common and cost-effective method for producing this compound ceramics is through solid-state synthesis.[14] This process involves the high-temperature reaction of powdered precursors.

Methodology:

-

Raw Material Selection: Precursor powders are selected to provide the necessary oxides (CaO, Al₂O₃, SiO₂). Common raw materials include kaolin (Al₂Si₂O₅(OH)₄), calcite (CaCO₃), wollastonite (CaSiO₃), quartz (SiO₂), and pure oxides like Al₂O₃ and CaO.[3][7][14][15]

-

Milling and Mixing: The raw materials are weighed in stoichiometric proportions and intimately mixed to ensure homogeneity. This is typically achieved through ball milling.

-

Calcination: The powder mixture is heated to an intermediate temperature (calcined) to decompose carbonates and hydroxides and to initiate the solid-state reaction.

-

Forming: The calcined powder is granulated and pressed into a desired shape (e.g., a small bar or pellet for testing) using techniques like uniaxial pressing.[15][16]

-

Sintering: The formed "green" body is fired at a high temperature (typically 1100°C to 1450°C) to achieve densification and the full formation of the this compound crystalline phase.[6][13] The precise sintering temperature and duration are critical for controlling the final phase composition and microstructure.

Measurement of the Thermal Expansion Coefficient

The standard technique for measuring the CTE of dense solids like ceramics is dilatometry.[9][17][18] A dilatometer precisely measures the dimensional change of a sample as a function of temperature.

Methodology:

-

Sample Preparation: A small, rectangular bar-shaped specimen with parallel end faces is prepared from the sintered this compound ceramic. Typical dimensions can be up to 50 mm in length and 6.5 mm in width.[9]

-

Calibration: The apparatus is calibrated using a standard reference material with a well-known thermal expansion, such as a corundum single crystal.[9]

-

Measurement: The sample is placed in the dilatometer's furnace. A push rod, in light contact with the sample, is connected to a sensor that records displacement. Newer systems may use non-contact laser methods.[17]

-

Heating and Cooling Cycle: The sample is subjected to a controlled heating and cooling cycle at a predefined, constant rate.[9] The instrument continuously records the sample's change in length (ΔL) and the corresponding temperature (T).

-

Data Analysis: The CTE is calculated from the slope of the thermal expansion curve (relative change in length vs. temperature). The mean coefficient of linear thermal expansion (α) is determined by the formula:

α = (ΔL / L₀) / ΔT

where L₀ is the initial length of the sample, ΔL is the change in length, and ΔT is the change in temperature.

Significance and Applications

The low thermal expansion coefficient of this compound is the primary reason for its use in applications requiring high thermal stability and shock resistance.

-

Electronic Substrates: In multilayer ceramic capacitors and other electronic components, a low CTE that matches that of silicon is crucial to prevent mechanical failure during thermal cycling.

-

Refractories and Kiln Furniture: this compound's ability to withstand high temperatures without significant dimensional change makes it suitable for refractory linings and supports used in high-temperature furnaces.

-

Cookware and Tableware: this compound porcelain is more resistant to thermal shock than traditional porcelain, reducing the likelihood of cracking when subjected to rapid temperature changes (e.g., from an oven to a countertop).[6]

-

Dental and Biomedical Materials: The thermomechanical stability and chemical inertness of this compound are advantageous for certain biomedical applications.

References

- 1. Structure and Properties of this compound and Mullite [firebirdref.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. ijmse.iust.ac.ir [ijmse.iust.ac.ir]

- 6. ias.ac.in [ias.ac.in]

- 7. Development and Characteristics of this compound-Based Traditional Ceramic Materials to Suppress Sintering Deformation [jkcs.or.kr]

- 8. researchgate.net [researchgate.net]

- 9. wzr-ceramic.de [wzr-ceramic.de]

- 10. Co-efficient of Thermal Expansion [digitalfire.com]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. tandfonline.com [tandfonline.com]

- 14. "Synthesis and Consolidation of the Aluminosilicate Mineral this compound" by Lauren E. Eccles [trace.tennessee.edu]

- 15. trace.tennessee.edu [trace.tennessee.edu]

- 16. researchgate.net [researchgate.net]

- 17. Understanding Thermal Expansion in Ceramic Glazes [digitalfire.com]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the High-Pressure and High-Temperature Stability of Anorthite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of anorthite (CaAl₂Si₂O₈), a key rock-forming mineral, under extreme pressure and temperature conditions. Understanding the phase transitions and decomposition pathways of this compound is crucial for various fields, including geochemistry, geophysics, and materials science. This document summarizes key experimental findings, details the methodologies employed in these studies, and presents the information in a clear and accessible format.

High-Pressure/High-Temperature Phase Transitions and Decomposition of this compound

This compound, a feldspar (B12085585) mineral with a framework structure, undergoes several transformations to denser phases at elevated pressures and temperatures. The open framework, with aluminum in four-fold coordination with oxygen, collapses under pressure to assemblages containing aluminum in six-fold coordination.[1]

Solid-State Decomposition Reactions

At high pressures and temperatures, this compound breaks down into an assemblage of denser minerals. The primary decomposition reaction is:

3 CaAl₂Si₂O₈ (this compound) ⇌ Ca₃Al₂(SiO₄)₃ (Grossularite) + 2 Al₂SiO₅ (Kyanite) + SiO₂ (Quartz)[1][2]

Another decomposition reaction occurring at higher temperatures involves the formation of Ca-Tschermak's molecule:

3 CaAl₂Si₂O₈ (this compound) ⇌ 3 CaAl₂SiO₆ (Ca-Tschermak's molecule) + 3 SiO₂ (Quartz)[1]

The equilibrium boundary for the breakdown to grossularite, kyanite, and quartz has been experimentally determined. For example, one study established the reaction at 1350°C and 30.0 kilobars.[1] A linear equation describing this boundary is given by:

P (kbar) = -2.1 + 0.0232 * T (°C)[2]

This reaction is sluggish, and the presence of a flux, such as small amounts of oxalic acid dihydrate, can facilitate the attainment of equilibrium in experimental runs.[2][3]

Melting Behavior

The melting behavior of this compound is highly dependent on pressure. At atmospheric pressure, this compound melts congruently at approximately 1553°C.[1] Up to about 9 kilobars, the melting remains congruent with a positive slope on the pressure-temperature diagram.[1][3]

Above approximately 9-10 kilobars, this compound melts incongruently to corundum (Al₂O₃) and a liquid phase.[1][3] This incongruent melting curve has a negative slope.[1][3] The appearance of corundum is a key indicator of this transition.[3] Interestingly, corundum can also exsolve from solid this compound at pressures above 9 kbar at temperatures below the melting point, indicating that stoichiometric this compound is unstable at these high pressures.[3][4]

Displacive Phase Transition